3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid

Description

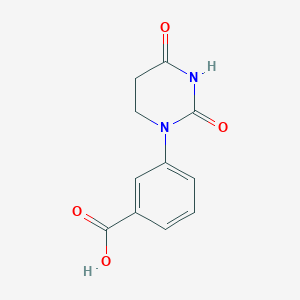

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 2377644-59-0) is a benzoic acid derivative featuring a tetrahydropyrimidine-2,4-dione (hydantoin-like) moiety at the 3-position of the benzene ring. This compound is of interest in medicinal and synthetic chemistry due to its structural resemblance to uracil derivatives, which are common in nucleobase analogs and enzyme inhibitors. It is commercially available from four suppliers, indicating moderate accessibility for research applications .

Properties

IUPAC Name |

3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9-4-5-13(11(17)12-9)8-3-1-2-7(6-8)10(15)16/h1-3,6H,4-5H2,(H,15,16)(H,12,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZWUJHEFXNXKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid typically involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . This reaction can be carried out without heating, leading to the formation of monoacylation products such as phthalic acid amides . The structure of the isolated substances is confirmed using 1H and 13C NMR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: It may be used in the production of various chemical products due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain . The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and thereby reducing inflammation and pain .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound has several structural analogs, differing primarily in substituents on the benzene ring or the heterocyclic moiety. Key analogs include:

Biological Activity

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid is a compound classified under isoindoline-1,3-dione derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 235.21 g/mol

- CAS Number : 2377645-90-2

3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid exhibits its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. By inhibiting these enzymes, the compound may reduce inflammation and pain, making it a candidate for non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activities

The compound has shown promise in various biological assays:

- Anti-inflammatory Activity : Studies indicate that it effectively inhibits COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins associated with inflammation .

- Antioxidant Properties : Research suggests that the compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and damage .

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial effects against certain bacterial strains, although further research is needed to confirm these findings .

Case Studies

Several studies have investigated the biological activity of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid:

- Study on Inhibition of COX Enzymes : A recent study demonstrated that this compound inhibited COX-2 with an IC value comparable to established NSAIDs. The study utilized various in vitro assays to evaluate its efficacy .

- Antioxidant Activity Assessment : Another research focused on the antioxidant properties of the compound using DPPH and ABTS assays. Results indicated a strong capacity to scavenge free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Comparative Analysis

To better understand the unique properties of 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid, a comparison with similar compounds is presented in the table below:

| Compound Name | COX Inhibition (IC) | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|

| 3-(2,4-Dioxotetrahydropyrimidin-1(2H)-YL)benzoic acid | Comparable to NSAIDs | High | Moderate |

| Aspirin | 0.5 µM | Moderate | High |

| Ibuprofen | 0.7 µM | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.